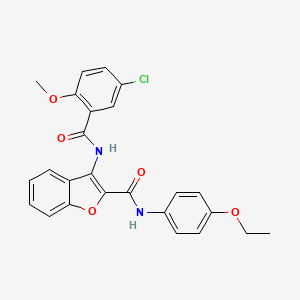![molecular formula C24H27N5O2 B2372457 1-(5-(1H-Benzo[d]imidazol-2-yl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(Piperidin-1-yl)ethanon CAS No. 313226-65-2](/img/structure/B2372457.png)
1-(5-(1H-Benzo[d]imidazol-2-yl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(Piperidin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a synthetic organic compound known for its unique structural properties. The compound features various functional groups, making it a subject of interest in multiple fields of research, including medicinal chemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
The compound finds diverse applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : As a probe in biochemical assays.
Medicine: : Potential therapeutic agent due to its bioactivity.
Industry: : Used in the development of novel materials and as an intermediate in dye synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step reactions starting from basic organic substrates. Here is a general outline:
Formation of the Benzimidazole Ring: : This is usually achieved by condensing an o-phenylenediamine derivative with a carboxylic acid or its derivative.
Synthesis of the Pyrazole Core: : The pyrazole ring can be synthesized by reacting a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Coupling of the Aryl Groups: : The methoxyphenyl and benzimidazolyl groups are attached to the pyrazole core through coupling reactions facilitated by catalytic amounts of palladium or copper under inert conditions.
Addition of the Piperidine Moiety: : The final step involves the addition of the piperidine group to the ethanone backbone using nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, these reactions are scaled up with optimizations to improve yield and reduce costs. Continuous flow reactors and microwave-assisted synthesis are common approaches to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction is feasible at various functional groups such as the carbonyl group, often with agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, enabling further functionalization.
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Electrophiles like halogens, nucleophiles like amines and alcohols.
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced ketone to secondary alcohol.
Substitution Products: : Halogenated or alkylated derivatives.
Wirkmechanismus
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : The compound may act as an enzyme inhibitor, receptor modulator, or nucleic acid binder, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
The presence of both benzimidazole and pyrazole rings sets it apart from other compounds, providing unique binding sites and functional versatility.
Similar compounds may lack one of these rings or differ in the functional groups attached.
1H-benzo[d]imidazole derivatives.
1H-pyrazole derivatives.
Ethanone derivatives with different substituents.
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-31-18-11-9-17(10-12-18)21-15-22(24-25-19-7-3-4-8-20(19)26-24)29(27-21)23(30)16-28-13-5-2-6-14-28/h3-4,7-12,22H,2,5-6,13-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFQRLZGRUFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)CN5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
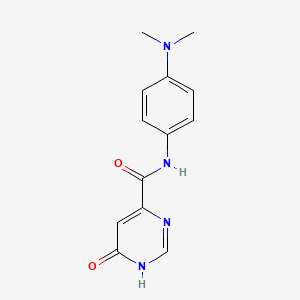
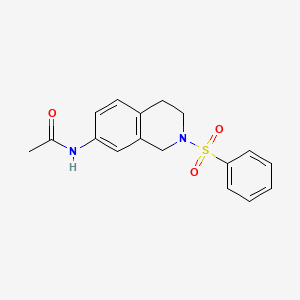
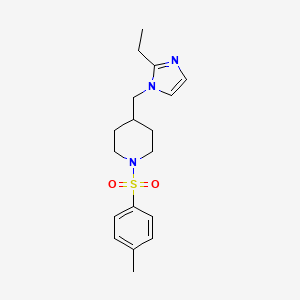
![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
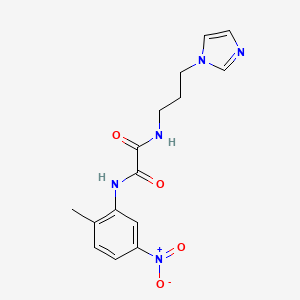
![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

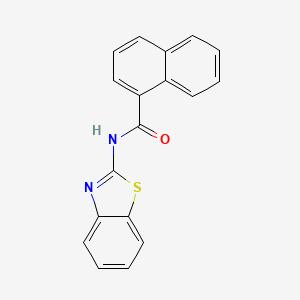
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
